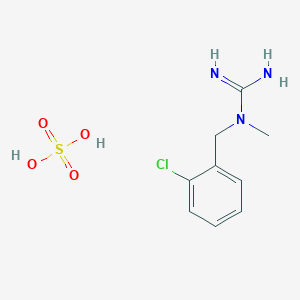

1-(2-Chlorobenzyl)-1-methylguanidine sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Chlorobenzyl)-1-methylguanidine sulfate” is a chemical compound with the CAS Number: 1185452-97-4 . It has a molecular weight of 295.75 . The IUPAC name for this compound is sulfuric acid compound with N-(2-chlorobenzyl)-N-methylguanidine (1:1) .

Synthesis Analysis

While specific synthesis methods for “1-(2-Chlorobenzyl)-1-methylguanidine sulfate” were not found, benzyl halides, which are similar compounds, are widely used as alkylation reagents in drug synthesis . A paper discusses a new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances .

Molecular Structure Analysis

The InChI code for “1-(2-Chlorobenzyl)-1-methylguanidine sulfate” is 1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) .

Physical And Chemical Properties Analysis

“1-(2-Chlorobenzyl)-1-methylguanidine sulfate” is a solid at room temperature . More specific physical and chemical properties were not found.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobenzyl chloride, indicates that it is combustible, toxic, and carcinogenic . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed, in contact with skin, or if inhaled .

Mécanisme D'action

Target of Action

Similar compounds, such as n-(2-chlorobenzyl)-substituted hydroxamate, have been identified as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase (dxs) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, algae, and plants .

Mode of Action

It’s worth noting that benzene derivatives, like this compound, can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The compound may affect the non-mevalonate pathway of isoprenoid biosynthesis by inhibiting the DXS enzyme . This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for the biosynthesis of terpenoids, a large class of natural products .

Result of Action

The inhibition of the dxs enzyme could potentially disrupt the biosynthesis of terpenoids, affecting various biological processes that rely on these compounds .

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-1-methylguanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3.H2O4S/c1-13(9(11)12)6-7-4-2-3-5-8(7)10;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKRQOBEJWZEJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1Cl)C(=N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorobenzyl)-1-methylguanidine sulfate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2398974.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)

![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)

![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)

![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)